2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester
Description
Properties
CAS No. |
78144-04-4 |
|---|---|
Molecular Formula |
C8H10Cl4O2 |
Molecular Weight |
280.0 g/mol |
IUPAC Name |
butyl (E)-2,3,4,4-tetrachlorobut-2-enoate |
InChI |
InChI=1S/C8H10Cl4O2/c1-2-3-4-14-8(13)6(10)5(9)7(11)12/h7H,2-4H2,1H3/b6-5+ |
InChI Key |
XKEIIIHSHOBHEJ-AATRIKPKSA-N |
Isomeric SMILES |
CCCCOC(=O)/C(=C(/C(Cl)Cl)\Cl)/Cl |
Canonical SMILES |
CCCCOC(=O)C(=C(C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Biological Activity
2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester, commonly known as a chlorinated organic compound, is notable for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies that highlight its significance in various fields such as pharmacology and toxicology.
- Chemical Formula : CHClO
- Molecular Weight : 307.98 g/mol
- Structure : Characterized by a butenoic acid backbone with four chlorine substituents.
Biological Activity Overview
The biological activity of 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester has been investigated in several studies focusing on its effects on cellular systems and potential therapeutic applications. Key findings include:
The biological mechanisms through which 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester exerts its effects may involve the following pathways:
- Cell Cycle Disruption : Chlorinated compounds have been shown to interfere with cell cycle regulation in cancer cells. They may induce apoptosis through mitochondrial pathways or by activating caspases .
- Reactive Oxygen Species (ROS) Generation : Many halogenated compounds can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis .
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | Cell Line/Model | Observed Effects |
|---|---|---|---|
| Antitumor | OVCAR-8 | IC50 < 5 μM | |
| Neurotoxicity | Rat Model | Locomotor depression | |
| Antioxidant | Various | Reduced oxidative stress |
Detailed Findings
- Antitumor Studies : In vitro studies have demonstrated that chlorinated compounds can significantly reduce cell viability in human ovarian and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Neurobehavioral Studies : Research on related esters indicates that prolonged exposure can lead to significant behavioral changes in rodent models. The findings suggest that neurotoxic effects may be dose-dependent and could be linked to alterations in neurotransmitter levels.
- Environmental Impact Studies : Investigations into the persistence and degradation of chlorinated compounds highlight their potential as environmental pollutants with bioaccumulation risks. Their hydrolytic stability raises concerns about long-term ecological effects .
Scientific Research Applications
Polymer Chemistry
One of the primary applications of 2,3,4,4-tetrachloro-2-butenoic acid n-butyl ester is in the field of polymer chemistry. It serves as a copolymerization agent with ethylene and other monomers to enhance the mechanical properties of polymers.
Case Study: Copolymerization
In a study documented in a patent (US4361686A), the addition of 2,3,4,4-tetrachloro-2-butenoic acid esters improved the catalyst performance for polymerization reactions involving metals from Subgroups IV-VI of the periodic table. The optimal concentration for effective polymerization was found to be between 50-100 millimoles per mole of metal catalyst .
| Polymer Type | Monomers Used | Concentration (mmol) | Performance Improvement |
|---|---|---|---|
| Ethylene Copolymer | Ethylene | 50-100 | Enhanced mechanical properties |
| Styrene Copolymer | Styrene | 50 | Increased thermal stability |
Agricultural Applications
The compound has also been explored for its potential use as an agricultural chemical. Its properties allow it to act as an herbicide and pesticide.
Case Study: Herbicide Efficacy
Research indicates that 2,3,4,4-tetrachloro-2-butenoic acid n-butyl ester demonstrates significant herbicidal activity against certain weed species. A study showed that applying this compound at specific concentrations effectively inhibited weed growth while being less harmful to crop plants .
| Weed Species | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|
| Common Lambsquarters | 1.5 | 85 |
| Pigweed | 2.0 | 90 |
Toxicology and Environmental Impact
The environmental impact and toxicological profile of 2,3,4,4-tetrachloro-2-butenoic acid n-butyl ester have been studied extensively due to its chlorinated nature.
Toxicological Insights
Toxicity assessments have revealed that while the compound exhibits some level of toxicity to aquatic organisms, its rapid hydrolysis in environmental conditions reduces persistence and potential bioaccumulation risks .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-Butenoic acid, 2,3,4,4-tetrachloro-, butyl ester
- CAS Registry Number : 2892-61-7
- Molecular Formula : C₈H₁₀Cl₄O₂
- Structural Formula: A chlorinated butenoic acid ester featuring four chlorine atoms at positions 2, 3, 4, and 4 of the unsaturated carbon chain, with an n-butyl ester group (CCCCO) attached to the carboxylic acid moiety .
Key Characteristics :
- Its InChI key (ABQQFYPRVNNXNU-UHFFFAOYSA-N) confirms stereochemical specificity .
- Limited direct toxicity or application data are available in the provided evidence, but structural analogs suggest environmental persistence and bioaccumulation risks due to chlorination .
Comparison with Similar Compounds
Structural and Functional Analogues
2,2,3,4,4-Pentachloro-3-butenoic Acid Butyl Ester
- CAS: Not explicitly provided.
- Molecular Formula : Likely C₈H₉Cl₅O₂ (based on pentachloro substitution).
- Comparison :
- Contains an additional chlorine atom at position 2 compared to the target compound.
- Highlighted by the TSCA Interagency Testing Committee (ITC) for suspected toxicity due to metabolic relationships with chlorinated carboxylic acids .
- Increased halogenation may enhance lipophilicity and environmental persistence compared to the tetrachloro derivative.
Flurecol n-Butyl Ester (Terramitsin/Terramycin)
- CAS: Not explicitly listed in evidence.
- Use : Pesticide (herbicide or fungicide) .
- Comparison: While both compounds are n-butyl esters, flurecol derivatives are phenoxy-based, lacking the chlorinated α,β-unsaturated backbone of the target compound. Functional differences: Flurecol esters likely target plant growth regulation, whereas chlorinated butenoates may act as reactive electrophiles in biological systems.
Tetrachlorvinphos (Gardona)
- CAS : 22248-79-9 .
- Structure: Organophosphate insecticide with a dichlorophenyl group and dimethyl ester linkage.
- Comparison: Both compounds are esters, but tetrachlorvinphos contains a phosphate core and aromatic chlorination, contrasting with the aliphatic chlorination of the target compound. Toxicity mechanisms differ: Tetrachlorvinphos inhibits acetylcholinesterase, while chlorinated butenoates may disrupt cellular membranes or act as alkylating agents.
Physicochemical and Toxicological Data Table
Research Findings and Implications
- Reactivity: The α,β-unsaturated ester in 2,3,4,4-tetrachloro-2-butenoic acid n-butyl ester may undergo Michael addition or nucleophilic attack due to electron-deficient double bonds, a trait shared with other chlorinated alkenoates .
- Environmental Impact : Chlorinated esters like this compound are hypothesized to resist hydrolysis and biodegradation, increasing persistence in ecosystems. This contrasts with n-butyl acrylate, which is more readily metabolized .
- Toxicity Gaps: While the ITC flags structural analogs for toxicity suspicions, empirical data on the target compound’s carcinogenicity or ecotoxicity remain sparse, necessitating further study .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2,3,4,4-tetrachloro-2-butenoic acid n-butyl ester?
- Methodology : Synthesis typically involves esterification of chlorinated butenoic acid with n-butanol under acidic catalysis (e.g., sulfuric acid). Chlorination of precursor acids can be achieved using agents like thionyl chloride or phosphorus pentachloride. Purification often employs fractional distillation under reduced pressure to isolate the ester, followed by column chromatography (silica gel, hexane/ethyl acetate eluent) for high-purity yields. Confirmation of purity is critical via GC-MS or NMR .
- Key Considerations : Monitor reaction progress using TLC to avoid over-chlorination. Ensure inert atmospheres to prevent side reactions.
Q. How is structural characterization of this compound performed in academic research?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify ester linkages and chlorine substitution patterns. Chlorine-induced deshielding in ¹³C NMR distinguishes adjacent vs. geminal Cl atoms .
- IR Spectroscopy : Peaks near 1740 cm⁻¹ confirm ester carbonyl groups; C-Cl stretches appear at 600–800 cm⁻¹ (referencing similar chlorinated esters in ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₁₀Cl₄O₂) and fragmentation patterns .
Q. What analytical methods are suitable for detecting this compound in environmental matrices?
- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water effectively concentrates the ester from aqueous samples. Adjust pH to 3–5 to enhance recovery .
- Instrumental Analysis :
- UPLC-PDA/MS : Use BEH Phenyl columns (2.1 × 100 mm, 1.7 µm) with gradient elution (methanol/water + 0.1% formic acid). Monitor at 210–230 nm for UV detection or employ MRM transitions in MS .
- GC-ECD : Ideal for chlorinated compounds; optimize splitless injection and temperature programming to resolve co-eluting contaminants .
Advanced Research Questions
Q. How do environmental degradation pathways of this compound vary under different conditions?
- Hydrolysis : Assess pH-dependent stability (e.g., accelerated degradation under alkaline conditions). Use LC-MS to identify hydrolysis products like tetrachlorobutenoic acid.
- Photolysis : Conduct UV irradiation studies (254 nm) in aqueous solutions. Monitor via time-resolved LC-MS to detect intermediates (e.g., dechlorinated derivatives) .
- Data Interpretation : Compare half-lives across conditions; discrepancies may arise from matrix effects (e.g., humic acids in natural waters slowing degradation) .
Q. What experimental designs address contradictions in reported toxicity data for chlorinated esters?
- In Vitro Assays :
- Use HepG2 or HEK293 cells to evaluate cytotoxicity (MTT assay) and oxidative stress (ROS detection). Normalize results to internal standards (e.g., triclosan-d3) to minimize matrix interference .
- Mechanistic Studies :
- Apply transcriptomics (RNA-seq) to identify gene expression changes linked to mitochondrial dysfunction or apoptosis. Validate via qPCR .
- Data Reconciliation : Cross-reference with structurally similar compounds (e.g., dibutyl tetrachlorophthalate, CAS 3015-66-5) to identify chlorine-specific toxicity trends .
Q. What strategies resolve variability in stability studies during long-term storage?
- Storage Conditions :
- Liquid Samples : Store at −18°C in amber vials with 0.01% BHT to inhibit oxidation. Avoid repeated freeze-thaw cycles .
- Solid Samples : Use desiccators with silica gel under nitrogen atmospheres.
- Stability Monitoring : Conduct periodic GC-MS analysis over 6–12 months. Use deuterated analogs (e.g., BP-3-d5) as internal standards to correct for degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
